molecular formula C11H12O3S B14125356 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one CAS No. 89017-45-8

1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one

Cat. No.: B14125356
CAS No.: 89017-45-8
M. Wt: 224.28 g/mol
InChI Key: YCCCANDJXFASPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one is a chemical compound that features a benzodioxole ring system. This structure is known for its presence in various natural and synthetic compounds exhibiting a broad spectrum of biological activities. The compound’s unique structure makes it a subject of interest in multiple fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one typically involves the acylation of 1,3-benzodioxole. This process can be carried out under flow conditions using a recyclable heterogeneous acidic catalyst . The reaction conditions often include the use of methanol, water, and tetrahydrofuran (THF) as solvents, with sodium hydroxide as a base .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of continuous flow reactors and recyclable catalysts suggests a move towards more sustainable and efficient production processes.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism by which 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one exerts its effects involves the modulation of microtubule assembly. This compound can suppress tubulin polymerization or stabilize microtubule structure, leading to mitotic blockade and cell apoptosis. The molecular targets include tubulin and related pathways involved in cell division .

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one stands out due to its unique combination of a benzodioxole ring and a methylsulfanyl group, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly makes it particularly valuable in cancer research and treatment .

Properties

CAS No.

89017-45-8

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-methylsulfanylpropan-1-one

InChI

InChI=1S/C11H12O3S/c1-7(15-2)11(12)8-3-4-9-10(5-8)14-6-13-9/h3-5,7H,6H2,1-2H3

InChI Key

YCCCANDJXFASPD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.